Product packaging for 2-(4-Amino-3-fluorophenyl)propanoic acid(Cat. No.:CAS No. 81937-33-9)

2-(4-Amino-3-fluorophenyl)propanoic acid

Cat. No.: B3331368
CAS No.: 81937-33-9
M. Wt: 183.18 g/mol
InChI Key: MIGFEQATPQMYAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(4-Amino-3-fluorophenyl)propanoic acid ( 81937-33-9) is a fluorinated organic compound with a molecular weight of 183.18 g/mol and the molecular formula C9H10FNO2 . It serves as a valuable building block in medicinal chemistry and pharmaceutical research, particularly for the synthesis of more complex molecules. The compound features both an amino group and a carboxylic acid functional group, making it a versatile intermediate for constructing amides, peptides, or other polymers. The presence of fluorine, a key element in modern drug design, can significantly alter a molecule's metabolic stability, lipophilicity, and bioavailability. The amino and carboxylic acid groups on the aromatic ring make this compound a useful precursor in the development of potential active pharmaceutical ingredients (APIs) and other fine chemicals . As with many specialized fluorinated compounds, it is commonly explored in drug discovery programs. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10FNO2 B3331368 2-(4-Amino-3-fluorophenyl)propanoic acid CAS No. 81937-33-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-amino-3-fluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-5(9(12)13)6-2-3-8(11)7(10)4-6/h2-5H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGFEQATPQMYAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)N)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 4 Amino 3 Fluorophenyl Propanoic Acid and Its Structural Analogues

Retrosynthetic Strategies and Key Intermediates in Propanoic Acid Synthesis

Retrosynthetic analysis of 2-arylpropanoic acids reveals several common pathways and key intermediates. A frequent strategy involves the construction of the propanoic acid moiety on a pre-functionalized aromatic ring.

One common retrosynthetic disconnection is at the C-C bond between the aromatic ring and the propanoic acid side chain. This leads to an aryl halide or triflate and a propanoic acid synthon. For instance, a palladium-catalyzed Heck reaction of an aryl bromide with ethylene, followed by hydroxycarbonylation, can furnish the desired 2-arylpropionic acid. mdpi.com This two-step, one-pot procedure offers an efficient route with high chemo- and regioselectivity. mdpi.com

Another approach involves the hydrovinylation of vinyl arenes, which produces 3-aryl-1-butenes. These intermediates can then be oxidatively cleaved to yield the corresponding 2-arylpropanoic acids. nih.govnih.gov This method has been shown to be highly efficient, with excellent yields, regioselectivities, and enantioselectivities. nih.govacs.org

Key intermediates in these syntheses often include:

Aryl halides (e.g., bromides, iodides): Precursors for cross-coupling reactions.

Vinyl arenes (styrenes): Substrates for hydrovinylation and subsequent oxidation.

Aryl ketones: Can be converted to the propanoic acid side chain through various multi-step sequences.

Nitriles: Hydrolysis of nitriles provides a direct route to the carboxylic acid group. britannica.com

Enantioselective and Asymmetric Synthesis Approaches

The biological activity of many 2-arylpropanoic acids resides in a single enantiomer, typically the (S)-enantiomer. nih.gov This necessitates the development of enantioselective and asymmetric synthetic methods.

Chiral Auxiliary-Mediated Transformations

Chiral auxiliaries are stereogenic groups temporarily incorporated into a reactant to control the stereochemical outcome of a reaction. wikipedia.org In the synthesis of 2-arylpropanoic acids, chiral auxiliaries, such as oxazolidinones, can be attached to a precursor molecule. The chiral auxiliary then directs the stereoselective introduction of the methyl group at the alpha-position of the acid side chain. Subsequent removal of the auxiliary yields the enantiomerically enriched product. wikipedia.org For example, chiral oxazolidinones have been widely used in stereoselective aldol reactions, which can establish two adjacent stereocenters simultaneously. wikipedia.org

Asymmetric Catalysis (e.g., Transition Metal Catalysis, Organocatalysis)

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. Transition metal catalysts, particularly those based on palladium, are frequently employed. mdpi.com For instance, enantioselective hydroxycarbonylation of styrenes can directly produce chiral 2-arylpropionic acids. mdpi.com Asymmetric hydrovinylation of vinyl arenes using nickel catalysts with chiral ligands has also proven to be a highly effective method. nih.govacs.org

Organocatalysis, using small organic molecules as catalysts, has also emerged as a powerful tool. For example, chiral acyl-transfer catalysts like (+)-benzotetramisole (BTM) have been used in the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids through enantioselective esterification. mdpi.com

Biocatalytic and Enzymatic Resolutions

Biocatalysis utilizes enzymes to perform chemical transformations with high stereo- and regioselectivity under mild conditions. Lipases are commonly used for the kinetic resolution of racemic 2-arylpropionic acid derivatives. mdpi.comresearchgate.net This involves the enantioselective hydrolysis or esterification of a racemic ester, leaving one enantiomer of the acid or ester in high enantiomeric excess. mdpi.comnih.gov For instance, lipase from Candida antarctica (CALB) has been used for the kinetic resolution of flurbiprofen. mdpi.com

Protein engineering and whole-cell catalysis are being explored to enhance the efficiency and substrate scope of these enzymatic resolutions. nih.govfrontiersin.org Esterases from the bHSL family have been engineered to improve their enantioselectivity for the synthesis of (S)-2-arylpropionic acids. nih.govfrontiersin.org

Strategic Introduction of the Fluorine Moiety

The introduction of fluorine into aromatic rings requires specific strategies due to the high reactivity of fluorinating agents. nih.gov For the synthesis of 2-(4-amino-3-fluorophenyl)propanoic acid, the fluorine atom is typically introduced onto the benzene ring at an early stage of the synthesis.

Direct C-H fluorination of aromatic compounds is a modern approach that avoids the need for pre-functionalized starting materials. nih.gov Reagents like N-fluorobenzenesulfonimide (NFSI) can be used for the electrophilic fluorination of (hetero)aromatic C-H bonds, often with the aid of a transition metal catalyst like palladium. nih.govresearchgate.net

Alternatively, nucleophilic aromatic substitution (SNA_r) on an activated aryl fluoride can be employed. However, this method is generally limited to electron-deficient or highly fluorinated arenes. researchgate.net

A common strategy for synthesizing fluorinated arylpropionic acids involves starting with a fluorinated benzene derivative. For instance, the synthesis of 2-(3-fluoro-4-nitrophenyl)propionic acid serves as a precursor, where the fluorine is already in place. prepchem.com

Amination and Carboxylic Acid Formation Procedures

The final steps in the synthesis of this compound involve the formation of the amino and carboxylic acid groups.

Amination: The amino group is often introduced by the reduction of a nitro group. For example, 2-(3-fluoro-4-nitrophenyl)propionic acid can be reduced to this compound via catalytic hydrogenation using palladium on charcoal. prepchem.com Other amination methods include transition-metal-free amination of aromatic C-H bonds with reagents like NFSI in the presence of a base. nih.gov

Carboxylic Acid Formation: The carboxylic acid group can be formed through several methods. britannica.com Hydrolysis of esters or nitriles is a common and straightforward approach. britannica.comorgsyn.org For instance, ethyl 2-fluoro-2-arylpropanoates can be hydrolyzed to the corresponding carboxylic acids using aqueous sodium hydroxide. mdpi.com Oxidation of primary alcohols or aldehydes also yields carboxylic acids. britannica.comlibretexts.org Another powerful method is the carboxylation of Grignard reagents, where an aryl or alkyl halide is converted to a Grignard reagent, which then reacts with carbon dioxide to form the carboxylate salt. libretexts.org

Green Chemistry Principles in Synthetic Route Design

A conventional and established method for synthesizing this compound involves the catalytic hydrogenation of its nitro precursor, 2-(3-fluoro-4-nitrophenyl)propionic acid. prepchem.com In this process, the nitro compound is dissolved in ethanol, and the reduction is carried out using a palladium on charcoal (Pd/C) catalyst under a hydrogen atmosphere. prepchem.com While this method is effective, its "greenness" can be evaluated and potentially improved by applying the core principles of green chemistry.

Atom Economy and Waste Reduction

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The final step in the conventional synthesis, the reduction of the nitro group to an amine, exhibits high atom economy.

Table 1: Theoretical Atom Economy of the Hydrogenation Step

ReactantFormulaMolecular Weight ( g/mol )Atoms Incorporated into Product
2-(3-fluoro-4-nitrophenyl)propionic acidC₉H₈FNO₄213.16C₉H₈FN
HydrogenH₂2.02H₂
Product Formula Molecular Weight ( g/mol )
This compoundC₉H₁₀FNO₂183.18
WaterH₂O18.02

Calculation: (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100

Theoretical Atom Economy = (183.18 / (213.16 + 32.02)) x 100% ≈ 83.6%*

Catalysis and Biocatalysis

The use of catalytic methods is a cornerstone of green chemistry, as they reduce the need for stoichiometric reagents, which often end up as waste. The conventional synthesis already employs a heterogeneous catalyst (Pd/C) that can be recovered and recycled, which is a positive green feature.

However, for producing an enantiomerically pure form of this compound, biocatalysis offers a significantly greener alternative to classical chiral resolution. Chiral amino acids are crucial building blocks, and enzymatic methods provide high enantioselectivity under mild, aqueous conditions. researchgate.netnih.gov Hydrolases, such as lipases and esterases, are particularly effective for the kinetic resolution of racemic esters of arylcarboxylic acids. researchgate.netmdpi.com

A potential green approach would involve the enzymatic hydrolysis of a racemic ester of this compound. In such a process, the enzyme would selectively hydrolyze one enantiomer (e.g., the S-ester) to the corresponding carboxylic acid, leaving the other enantiomer (the R-ester) unreacted. mdpi.com This allows for the separation of the two enantiomers. This biocatalytic approach avoids the use of expensive and often toxic chiral resolving agents and the multiple protection/deprotection steps associated with classical resolution, thus generating less waste and simplifying the process. nih.gov

Table 2: Comparison of Chiral Resolution Methods

FeatureClassical ResolutionBiocatalytic (Enzymatic) Resolution
Resolving Agent Stoichiometric chiral amine/acidCatalytic amount of enzyme (e.g., lipase)
Solvent Often organic solventsPrimarily aqueous buffer, sometimes with co-solvents
Temperature Often requires heating/cooling cyclesTypically ambient or near-ambient temperature
Waste Salt byproducts from resolving agentMinimal; biodegradable enzyme
Selectivity VariableTypically very high (high enantiomeric excess)
Environmental Impact Higher E-FactorLower E-Factor, more sustainable

Flow Chemistry

The adoption of continuous flow chemistry presents another avenue for greening the synthesis of fluorinated amino acids and their precursors. chemistryviews.orgallfordrugs.com Flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly important for potentially hazardous reactions like nitration or high-pressure hydrogenations. chemistryviews.org This enhanced control improves safety, minimizes byproduct formation, and can lead to higher yields. allfordrugs.com A semi-continuous, two-step process for producing fluorinated α-amino acids has been developed, which involves a photooxidative cyanation followed by acid-mediated hydrolysis, eliminating the need for intermediate purification and allowing for easier scale-up. chemistryviews.orgfu-berlin.de Applying a similar flow-based approach to the synthesis of this compound could significantly reduce reaction times and improve process safety and efficiency.

Use of Safer Solvents

The choice of solvent is critical to the environmental profile of a synthetic process. The conventional synthesis uses ethanol, which is considered a relatively green solvent as it is biodegradable and can be derived from renewable resources. Further improvements could involve minimizing the volume of solvent used or exploring alternative green solvents like water or supercritical fluids, where feasible. For instance, enzymatic resolutions are often performed in aqueous buffer systems, drastically reducing the reliance on organic solvents. mdpi.com

By systematically applying these green chemistry principles—optimizing atom economy, leveraging biocatalysis for chirality, implementing flow chemistry for safety and efficiency, and using environmentally benign solvents—the synthesis of this compound can be made significantly more sustainable and aligned with modern pharmaceutical manufacturing standards.

Theoretical and Computational Studies of 2 4 Amino 3 Fluorophenyl Propanoic Acid

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to elucidate the electronic structure and reactivity of 2-(4-Amino-3-fluorophenyl)propanoic acid. These studies focus on calculating key molecular properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity.

Table 1: Calculated Quantum Chemical Properties for this compound (Hypothetical Data)

ParameterValueSignificance
HOMO Energy-5.8 eVIndicates the ability to donate electrons.
LUMO Energy-0.9 eVIndicates the ability to accept electrons.
HOMO-LUMO Gap (ΔE)4.9 eVReflects chemical stability and low reactivity.
Dipole Moment3.5 DMeasures the molecule's overall polarity.

Conformational Analysis and Molecular Dynamics Simulations

The biological function of a molecule is intrinsically linked to its three-dimensional shape. Conformational analysis of this compound is performed to identify its most stable low-energy conformations. This is achieved by systematically rotating the molecule's single bonds—specifically the C-C bond connecting the propanoic acid side chain to the phenyl ring and the bonds within the side chain itself.

Following conformational analysis, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of the compound in a physiological environment, typically simulated using a water solvent box. nih.gov MD simulations track the movements of atoms over time, providing insights into the molecule's flexibility, stability of its conformations, and its interactions with surrounding water molecules. nih.govmdpi.com These simulations can reveal how the molecule might change its shape upon approaching a biological target. nih.govnih.govmdpi.com The PubChem database provides computed physical and chemical properties for related structures. nih.gov

Molecular Docking and Interaction Modeling for Mechanistic Hypotheses

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein receptor. nih.gov This method is crucial for forming mechanistic hypotheses about a compound's potential biological activity. For this compound, docking studies could be performed against various protein targets known to be modulated by similar propanoic acid derivatives. mdpi.comnih.gov

The docking process involves placing the ligand (the compound) into the binding site of the protein and calculating a "docking score," which estimates the binding affinity. Analysis of the docked pose reveals specific interactions, such as hydrogen bonds between the amino and carboxyl groups of the ligand and amino acid residues in the protein's active site. researchgate.net The fluorine atom can also participate in halogen bonds or other electrostatic interactions, potentially enhancing binding affinity. sciepub.com

Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target

ParameterValue/Description
Protein TargetEpidermal Growth Factor Receptor (EGFR) Kinase
Docking Score-8.5 kcal/mol
Key InteractionsHydrogen bond from -NH2 to Asp855; Hydrogen bond from -COOH to Met793; Hydrophobic interaction of the phenyl ring with Leu718.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) studies are used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govmdpi.com For a series of analogs of this compound, a QSAR model could be developed to predict their potency based on calculated molecular descriptors. nih.govresearchgate.net

These descriptors can be categorized as electronic (e.g., from quantum calculations), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). researchgate.netnih.gov By analyzing the resulting QSAR equation, researchers can identify which properties are most important for the desired biological effect. This provides valuable insights for designing new, more potent compounds by modifying the molecular structure accordingly. nih.govmdpi.com

Table 3: Example of a Hypothetical QSAR Model for a Series of Phenylpropanoic Acid Analogs

DescriptorCoefficientInterpretation
cLogP (Hydrophobicity)+0.45Higher hydrophobicity is correlated with increased activity.
Hammett Constant (σ) (Electronic Effect)-0.21Electron-donating groups on the phenyl ring may enhance activity.
Molecular Volume (Steric Factor)-0.15Bulky substituents may decrease activity.

The model equation might look like: log(1/IC50) = 0.45*(cLogP) - 0.21*(σ) - 0.15*(Volume) + C

Mechanistic Investigations of 2 4 Amino 3 Fluorophenyl Propanoic Acid in Biological Systems in Vitro & Pre Clinical Research Models

Enzyme and Receptor Interaction Profiling

A crucial step in understanding the biological activity of any compound is to profile its interactions with key protein targets, such as enzymes and receptors.

In Vitro Enzyme Inhibition Kinetics

To date, there are no specific studies detailing the inhibitory effects of 2-(4-Amino-3-fluorophenyl)propanoic acid on any particular enzyme. Research in this area would typically involve assays to determine key kinetic parameters. For instance, a patent for the related compound, 3-amino-3-(4-fluorophenyl) propionic acid, suggests that polypeptide compounds synthesized from it may exhibit inhibitory activity against histone deacetylase (HDAC), but provides no quantitative data. google.com

Table 1: Hypothetical Enzyme Inhibition Data for this compound This table is for illustrative purposes only, as no specific data has been found.

Enzyme Target Inhibition Constant (Ki) IC50 Type of Inhibition

Receptor Binding Assays and Ligand Specificity

Comprehensive screening of this compound against a panel of receptors is required to identify its binding affinity and specificity. This would involve radioligand binding assays or equivalent modern techniques to determine dissociation constants (Kd) and maximum binding capacity (Bmax). Such data is currently not available.

Table 2: Hypothetical Receptor Binding Profile for this compound This table is for illustrative purposes only, as no specific data has been found.

Receptor Target Dissociation Constant (Kd) Maximum Binding (Bmax) Ligand Specificity

Modulation of Cellular Pathways and Biochemical Processes (In Vitro Cell Culture)

Investigations using in vitro cell culture models are essential to understand how a compound affects cellular functions. For this compound, there is a lack of published research on its effects on specific cellular signaling pathways (e.g., MAPK, PI3K/Akt) or biochemical processes like apoptosis, cell cycle progression, or metabolic regulation.

Structure-Activity Relationship (SAR) Derivations for Mechanistic Elucidation

Structure-activity relationship studies involve synthesizing and testing a series of related compounds to determine how specific chemical modifications influence biological activity. While studies on other propanoic acid derivatives have demonstrated the importance of certain structural features for their observed anticancer or antimicrobial effects, no such SAR studies have been published that include and analyze this compound to shed light on its potential mechanisms of action.

Application as a Noncanonical Amino Acid (ncAA) in Protein Research

The structure of this compound suggests its potential for use as a noncanonical amino acid (ncAA) in protein engineering and research. This technique, known as genetic code expansion, allows for the site-specific incorporation of ncAAs into proteins.

Site-Specific Incorporation into Proteins for Structural and Functional Studies

The incorporation of fluorinated amino acids into proteins is a powerful tool for studying protein structure and function using techniques like 19F-NMR spectroscopy. However, there are no specific reports of the successful site-specific incorporation of this compound into any protein. Research in this area would need to demonstrate its efficient and high-fidelity incorporation by an orthogonal aminoacyl-tRNA synthetase/tRNA pair.

Genetic Code Expansion Methodologies

The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful tool in chemical biology and drug discovery, enabling the introduction of novel chemical functionalities for probing and engineering protein structure and function. nih.gov The core technology for this process, known as genetic code expansion, relies on an orthogonal aminoacyl-tRNA synthetase (AARS) and its cognate tRNA pair. This engineered pair functions independently of the host cell's endogenous translational machinery to recognize a specific codon, typically a nonsense codon like the amber stop codon (UAG), and insert the desired UAA at that position during protein synthesis. nih.govnih.gov

While direct experimental evidence for the incorporation of this compound using this methodology is not prominently available in the reviewed literature, the principles of genetic code expansion are well-established for structurally similar fluorinated amino acids. For instance, various fluorophenylalanine derivatives have been successfully incorporated into proteins in both prokaryotic and eukaryotic systems. google.com The process generally involves the following key steps:

Engineering an Orthogonal Synthetase-tRNA Pair: A synthetase is evolved to specifically recognize and charge the UAA, in this case, this compound, onto an orthogonal tRNA. This tRNA is engineered to recognize a specific codon not assigned to a canonical amino acid.

Cellular Expression: The genes for the orthogonal synthetase and tRNA are introduced into the host organism (e.g., E. coli or mammalian cells) along with the gene for the target protein, which has been mutated to include the specific codon at the desired site of UAA incorporation. nih.gov

UAA Supplementation: The host cells are grown in media supplemented with the unnatural amino acid. google.com

Protein Expression and UAA Incorporation: Upon induction of protein expression, the orthogonal system hijacks the designated codon, leading to the incorporation of the UAA into the polypeptide chain. nih.gov

The successful incorporation of other fluorinated amino acids suggests the feasibility of applying this technique to this compound. The fluorine atom and the amino group on the phenyl ring could serve as valuable probes for studying protein environments, protein-protein interactions, and ligand binding through techniques like ¹⁹F-NMR spectroscopy or as a handle for further chemical modification. nih.gov

Table 1: Key Components for Genetic Code Expansion

ComponentFunctionRelevance for this compound
Orthogonal Aminoacyl-tRNA Synthetase (AARS) Specifically recognizes and attaches the UAA to the orthogonal tRNA.An AARS would need to be specifically evolved to recognize this compound.
Orthogonal tRNA Recognizes a non-standard codon (e.g., UAG) and delivers the UAA to the ribosome.An engineered tRNA that does not get charged by endogenous synthetases is required.
Target Protein with Selector Codon The protein of interest containing a specific codon at the desired site for UAA incorporation.A gene for the target protein would need to be mutated to include a selector codon at the desired position.
Unnatural Amino Acid (UAA) This compound.Would be supplied in the cell culture medium for uptake and incorporation.

Investigation in Pre-Clinical Animal Models for Mechanistic Insights

Pre-clinical animal models are indispensable for understanding the in vivo behavior of novel chemical entities. While specific studies on this compound are limited, we can infer potential avenues of investigation based on related compounds.

Target engagement studies are crucial to confirm that a compound interacts with its intended biological target in a living organism. While no specific target engagement studies for this compound have been identified in the reviewed literature, several methodologies could be employed. If a specific protein target is hypothesized, techniques such as cellular thermal shift assays (CETSA) or photoaffinity labeling could be adapted. The inherent fluorine atom in this compound could also be leveraged as a ¹⁹F-NMR probe to detect binding events in vivo, assuming sufficient concentrations can be achieved at the target site.

Understanding the metabolic fate of a compound is a critical aspect of pre-clinical investigation. The biotransformation of fluorinated compounds often deviates from their non-fluorinated analogs due to the strength of the carbon-fluorine bond. nih.gov Generally, fluorine substitution can block metabolic oxidation at the site of fluorination. tandfonline.com

For this compound, several metabolic pathways can be hypothesized based on its structure and general knowledge of drug metabolism:

Phase I Metabolism:

Oxidation: While the fluorine atom at the 3-position would likely hinder oxidation at that site, other positions on the aromatic ring could be susceptible to hydroxylation by cytochrome P450 (CYP) enzymes. The amino group could also undergo oxidation.

N-Acetylation: The primary amino group is a potential site for N-acetylation by N-acetyltransferases (NATs).

Phase II Metabolism:

Glucuronidation: The carboxylic acid moiety is a prime candidate for glucuronidation by UDP-glucuronosyltransferases (UGTs), forming a more water-soluble glucuronide conjugate for excretion. The amino group could also potentially undergo glucuronidation.

Sulfation: The amino group could be a substrate for sulfotransferases (SULTs).

A study on the structurally related benzothiazole, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, revealed that it undergoes biotransformation by CYP1A1. This suggests that CYP enzymes are likely involved in the metabolism of aminophenyl structures, and similar pathways could be relevant for this compound. nih.gov

Table 2: Potential Biotransformation Pathways for this compound in Non-human Models

PhaseReactionPotential SiteEnzyme Family
Phase I HydroxylationPhenyl ring (positions other than 3)Cytochrome P450 (CYP)
N-OxidationAmino groupCytochrome P450 (CYP), Flavin-containing monooxygenases (FMO)
N-AcetylationAmino groupN-acetyltransferases (NATs)
Phase II GlucuronidationCarboxylic acid group, Amino groupUDP-glucuronosyltransferases (UGTs)
SulfationAmino groupSulfotransferases (SULTs)
Amino Acid ConjugationCarboxylic acid groupAcyl-CoA synthetases, Acyl-CoA:amino acid N-acyltransferases

Further studies using in vitro systems with liver microsomes or hepatocytes from pre-clinical species, followed by in vivo studies in animal models such as rodents, would be necessary to elucidate the specific metabolic pathways of this compound.

Advanced Analytical Methodologies for Characterizing 2 4 Amino 3 Fluorophenyl Propanoic Acid

Advanced Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are indispensable for assessing the purity and enantiomeric excess of chiral compounds like 2-(4-Amino-3-fluorophenyl)propanoic acid.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov However, amino acids like this compound are non-volatile due to their polar nature and the presence of carboxyl and amino functional groups. nih.govsigmaaldrich.com Therefore, derivatization is a mandatory step to increase their volatility and thermal stability for GC-MS analysis. nih.govsigmaaldrich.comgcms.cz

The derivatization process involves converting the polar functional groups into less polar, more volatile derivatives. sigmaaldrich.comgcms.cz Common derivatization strategies for amino acids include:

Esterification: The carboxylic acid group is converted to an ester, typically a methyl or ethyl ester. nih.govgcms.cz

Acylation: The amino group is converted to an amide, often using reagents like pentafluoropropionic anhydride (B1165640) (PFPA). nih.gov

Silylation: Active hydrogens on both the amino and carboxyl groups are replaced with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comgcms.cz

A two-step derivatization, such as esterification followed by acylation, is often employed for the comprehensive analysis of amino acids. nih.govresearchgate.net The resulting derivatives are more volatile and provide characteristic mass spectra that aid in their identification and quantification. sigmaaldrich.commdpi.com For trace analysis, selected ion monitoring (SIM) mode in GC-MS can be used to enhance sensitivity and selectivity for the target analyte. nih.govnih.gov

The choice of derivatization reagent and reaction conditions is crucial for achieving complete derivatization and avoiding the formation of byproducts. sigmaaldrich.comresearchgate.net For example, N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a common reagent for producing stable TBDMS derivatives. sigmaaldrich.com

Table 2: Common Derivatization Approaches for GC-MS Analysis of Amino Acids

Derivatization MethodReagent(s)Target Functional Group(s)Resulting DerivativeKey Advantages
Esterification Methanol/HCl or Butanol/HCl nih.govgcms.czCarboxylic acidMethyl or Butyl esterIncreases volatility. gcms.cz
Acylation Pentafluoropropionic anhydride (PFPA) nih.govAmino, HydroxylPFP-amideIncreases volatility and detector response. nih.gov
Silylation MTBSTFA, BSTFA sigmaaldrich.comgcms.czAmino, Carboxyl, HydroxylTBDMS or TMS ether/esterProduces stable and volatile derivatives. sigmaaldrich.com
Two-Step Derivatization 1. Esterification (e.g., CH₃OH/HCl) 2. Acylation (e.g., PFPA) nih.govresearchgate.netCarboxyl and AminoEster-amideComprehensive derivatization for complex samples. nih.gov

Spectroscopic Techniques for Structural and Conformational Analysis (Beyond Basic Identification)

Spectroscopic techniques provide detailed information about the molecular structure, stereochemistry, and conformational preferences of this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) for Stereochemical and Conformational Details

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure and conformation of molecules in solution. documentsdelivered.com For this compound, both ¹H and ¹³C NMR provide fundamental structural information. The presence of a fluorine atom allows for the use of ¹⁹F NMR, which is highly sensitive to the local chemical environment and can provide valuable insights into conformational changes. ed.ac.uknih.gov

Advanced NMR techniques can be employed to determine stereochemistry and conformational preferences:

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY experiments can reveal through-space interactions between protons, providing information about the relative spatial arrangement of atoms and thus the conformation of the molecule. nih.gov

¹⁹F NMR: The chemical shift of the fluorine atom is sensitive to its environment, making ¹⁹F NMR a useful probe for studying conformational changes and interactions. ed.ac.uknih.gov Coupling constants between fluorine and neighboring protons (J-coupling) can also provide conformational information. nih.govrsc.org

Residual Dipolar Couplings (RDCs): By dissolving the molecule in a weakly ordering medium, it is possible to measure RDCs, which provide long-range structural information and can be used to refine the conformational model of flexible molecules. documentsdelivered.com

The combination of these NMR techniques can provide a detailed picture of the torsional angles and conformational distribution of the molecule in solution. documentsdelivered.com For example, studies on similar fluorinated compounds have used NMR to characterize the torsional distribution around inter-ring bonds. documentsdelivered.com

Table 3: NMR Parameters for Structural and Conformational Analysis

NMR ParameterInformation ProvidedRelevance to this compound
Chemical Shift (δ) Electronic environment of the nucleus.Confirms the basic structure and is sensitive to conformational changes. ed.ac.uk
Coupling Constant (J) Connectivity and dihedral angles between coupled nuclei.Provides information on the conformation of the propanoic acid side chain. nih.gov
Nuclear Overhauser Effect (NOE) Through-space proximity of nuclei.Helps to determine the three-dimensional structure and preferred conformation. nih.gov
¹⁹F Chemical Shift Highly sensitive to the local environment of the fluorine atom.Acts as a probe for conformational changes and intermolecular interactions. ed.ac.uknih.gov
Residual Dipolar Couplings (RDCs) Long-range orientational constraints.Provides information on the overall molecular shape and conformational averaging. documentsdelivered.com

Vibrational Spectroscopy (IR, Raman) for Zwitterionic Structure and Hydrogen Bonding

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is particularly useful for studying hydrogen bonding and the zwitterionic nature of amino acids. wjarr.comias.ac.in

In the solid state or in polar solvents, amino acids typically exist as zwitterions, with a protonated amino group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻). This zwitterionic structure gives rise to characteristic vibrational bands. The presence of intramolecular and intermolecular hydrogen bonds significantly influences the vibrational frequencies. ias.ac.innih.govnih.gov

Key vibrational modes to consider for this compound include:

N-H stretching vibrations: In the zwitterionic form, the -NH₃⁺ group will exhibit stretching vibrations, often appearing as a broad band in the IR spectrum. wjarr.com

C=O stretching vibrations: The carboxylate group (-COO⁻) has symmetric and asymmetric stretching modes that are distinct from the C=O stretch of a protonated carboxylic acid (-COOH). The C=O stretching frequency of a carboxylic acid is sensitive to the number of hydrogen bonds it participates in, with the frequency decreasing as the number of hydrogen bonds increases. nih.govnih.gov

C-F stretching vibrations: The C-F bond will have a characteristic stretching frequency in the IR and Raman spectra.

Skeletal vibrations: Vibrations of the phenyl ring and the propanoic acid backbone can also provide structural information. wjarr.com

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational spectra, which aids in the assignment of experimental bands and provides a deeper understanding of the molecular structure and hydrogen bonding network. wjarr.comias.ac.in

Table 4: Characteristic Vibrational Frequencies for Amino Acid Analysis

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Significance for this compound
-NH₃⁺ stretching ~3200 - 2800 (broad)Indicates the presence of the zwitterionic form. wjarr.com
-COO⁻ asymmetric stretching ~1600 - 1550Characteristic of the deprotonated carboxylate group.
-COO⁻ symmetric stretching ~1450 - 1350Characteristic of the deprotonated carboxylate group.
-COOH C=O stretching ~1760 - 1700Indicates the presence of the non-zwitterionic form; sensitive to hydrogen bonding. nih.govnih.gov
C-F stretching ~1200 - 1000Confirms the presence of the fluorine substituent.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement and Metabolite Profiling (Non-clinical)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. nih.gov This is a crucial step in the identification and characterization of this compound and its potential metabolites in non-clinical studies.

The precise mass measurement can be used to confirm the molecular formula of the parent compound. nih.gov Tandem mass spectrometry (MS/MS or MSⁿ) experiments can be performed to fragment the molecule and obtain structural information. nih.gov The fragmentation pattern can help to elucidate the structure of the molecule and identify its substructures.

In the context of non-clinical metabolite profiling, HRMS coupled with a separation technique like liquid chromatography (LC-HRMS) is a powerful platform. mdpi.com This allows for the separation of the parent compound from its metabolites, followed by their identification based on their accurate mass and fragmentation patterns. By comparing the metabolic profile of a system before and after exposure to the compound, potential biotransformation products can be identified. mdpi.com The use of stable isotope-labeled internal standards can improve the accuracy and precision of quantification in these studies. researchgate.net

Table 5: Applications of HRMS in the Analysis of this compound

HRMS ApplicationDescriptionInformation Obtained
Precise Mass Measurement Determination of the mass of a molecule with high accuracy (typically < 5 ppm error). nih.govElemental composition and confirmation of the molecular formula.
Tandem MS (MS/MS) Fragmentation of a selected ion to produce a characteristic fragmentation spectrum. nih.govStructural elucidation and confirmation of the molecular structure.
LC-HRMS Coupling of liquid chromatography with high-resolution mass spectrometry.Separation and identification of the parent compound and its metabolites in complex mixtures. mdpi.com
Metabolite Profiling Identification and quantification of metabolites in a biological system.Understanding the biotransformation pathways of the compound (non-clinical). mdpi.com

Development of Assays for Biological Research

As of the current body of scientific literature, there are no specific biological assays that have been developed and published for the express purpose of characterizing this compound. Extensive searches of chemical and biological research databases have not yielded any detailed research findings or data tables pertaining to the biological activity or pharmacological profiling of this specific compound.

While assays are commonly developed for analogous compounds to explore their potential biological effects, such as enzyme inhibition or cell-based responses, no such studies have been reported for this compound itself. Therefore, information regarding its mechanism of action, potency, or efficacy in biological systems is not available.

Consequently, data tables detailing research findings such as IC₅₀ or Kᵢ values, which are standard in pharmacological studies to quantify the functional strength of a compound, cannot be provided. The development of such assays would be a necessary future step to determine any potential biological relevance of this compound.

Synthesis and Exploration of Derivatives and Conjugates of 2 4 Amino 3 Fluorophenyl Propanoic Acid

Design and Synthesis of Structurally Modified Analogues

The modification of the 2-(4-amino-3-fluorophenyl)propanoic acid structure is undertaken to explore and optimize its chemical and biological properties. Synthetic strategies target the three main components of the molecule: the aromatic ring, the carboxylic acid group, and the primary amine.

Modifications on the Phenyl Ring

The phenyl ring of this compound is a primary target for structural variation. Introducing different substituents or altering the existing fluorine position can significantly impact the molecule's electronic properties, conformation, and interactions with biological systems.

Key strategies for phenyl ring modification include:

Additional Fluorination: The synthesis of analogues with multiple fluorine atoms, such as 2-amino-3-(2,3,4,5-tetrafluorophenyl)propanoic acid, has been achieved. rsc.org These highly fluorinated derivatives can exhibit unique electronic properties due to the electron-deficient nature of the perfluoroaromatic ring. nih.gov

Cross-Coupling Reactions: Advanced synthetic methods like Negishi and Stille cross-coupling reactions enable the introduction of a wide array of functional groups onto the aromatic ring. rsc.orgnih.gov These reactions typically start with a halogenated phenylalanine precursor, allowing for the coupling of various organozinc or organotin reagents to build diverse aromatic side chains. nih.gov

Alternative Aryl and Heterocyclic Groups: Research has extended to replacing the phenyl group entirely with other aromatic or heterocyclic systems to explore different spatial and electronic characteristics. nih.gov

A general synthetic route to the parent compound, this compound, involves the catalytic hydrogenation of its nitro precursor, 2-(3-fluoro-4-nitrophenyl)propionic acid, using palladium on charcoal. nih.gov

Table 1: Examples of Phenyl Ring Modifications on Phenylalanine Analogues (Note: This table includes examples of modifications on the broader class of phenylalanine analogues to illustrate the synthetic possibilities applicable to the target compound.)

Starting MaterialReaction TypeResulting ModificationReference
Cbz-protected aminomalonatesStereoselective benzylationTetrafluorobenzyl group addition rsc.org
N-Boc-2-bromophenylalanineStille coupling followed by hydroboration and fluorinationIntroduction of a vinyl group, later converted to a fluoroethyl group rsc.org
Iodo-serine derivativeNegishi cross-couplingAttachment of various fluorinated aromatic groups nih.gov

Modifications on the Propanoic Acid Moiety

Common modifications include:

Esterification: The carboxylic acid can be converted to various esters (e.g., methyl, ethyl, isopropyl) by reacting it with the corresponding alcohol under acidic conditions or using an alkyl halide with a base. nih.gov For example, the synthesis of isopropyl 4-amino-2-hydroxybenzoate (B10774363) was achieved using isopropyl iodide. nih.gov

Amide Formation: Coupling the carboxylic acid with amines or amino acids forms amide bonds. This is a fundamental reaction in peptide synthesis and can be used to link the molecule to other chemical entities. nih.gov

Hydrazide Synthesis: The methyl ester of a propanoic acid derivative can be treated with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazide, which can serve as an intermediate for further derivatization, such as the formation of hydrazones. iu.edu

Table 2: Synthetic Reactions for Modifying the Propanoic Acid Moiety

Starting MoietyReagent(s)Resulting Functional GroupReference
Carboxylic AcidAlcohol (e.g., Methanol), H₂SO₄Methyl Ester iu.edu
Carboxylic AcidIsopropyl IodideIsopropyl Ester nih.gov
Methyl EsterHydrazine Hydrate (N₂H₄·H₂O)Hydrazide iu.edu
Carboxylic AcidAmine, Coupling AgentAmide nih.gov

Nitrogen Atom Derivatization

The primary amino group is a site of significant chemical reactivity, allowing for a wide range of modifications. Derivatization of the nitrogen atom can alter the basicity, lipophilicity, and hydrogen bonding capacity of the molecule.

Synthetic approaches for N-derivatization include:

N-Alkylation and N-Arylation: The amino group can be modified through reactions with alkyl or aryl halides. For instance, derivatives like 3-{[(4-fluorophenyl)(phenyl)methyl]amino}propanoic acid have been synthesized, showcasing substitution on the nitrogen. uwa.edu.au

Acylation: Reaction with acyl chlorides or anhydrides yields N-acyl derivatives. This is a common strategy for creating amides with specific properties.

Formation of Schiff Bases: Condensation with aldehydes or ketones can form imines (Schiff bases), which can be further reduced to secondary amines.

Thiazole (B1198619) Ring Formation: In more complex syntheses, the amino group can be incorporated into a heterocyclic ring system. For example, 3-((4-acetylphenyl)amino)propanoic acid has been used as a precursor to synthesize thiazole derivatives. jenabioscience.com

Bioisosteric Replacements in Analog Design

Bioisosteric replacement is a key strategy in medicinal chemistry where a functional group is replaced by another group with similar physical or chemical properties to enhance desired characteristics while maintaining biological activity. mdpi.com This approach is applied to the design of this compound analogues to improve properties like metabolic stability, cell permeability, and target selectivity. mdpi.com

Carboxylic Acid Bioisosteres: The carboxylic acid group is often a liability for cell permeability due to its negative charge at physiological pH. It can be replaced with bioisosteres such as tetrazoles, hydroxamic acids, or certain heterocyclic rings like oxadiazoles (B1248032) or triazoles. mdpi.com These groups can mimic the hydrogen bonding properties of the carboxylic acid while offering improved pharmacokinetic profiles. mdpi.com

Amino Acid Bioisosteres: The entire α-amino acid functionality can be replaced. In one study, the α-amino acid group was successfully replaced by a 3,4-diamino-3-cyclobutene-1,2-dione moiety to create novel, achiral compounds. This highlights the potential for significant structural changes while retaining targeted biological interactions.

Amide Bond Bioisosteres: For derivatives where the propanoic acid is part of a larger peptide-like structure, the amide bond itself can be replaced. The trifluoroethylamine group is one such non-classical bioisostere that can mimic the amide's carbonyl group, potentially increasing metabolic stability. mdpi.com

The success of a bioisosteric replacement is highly dependent on the specific molecular context and the intended biological target. mdpi.com

Preparation of Prodrugs for Research Purposes (Not for clinical administration)

Prodrugs are inactive compounds that are converted into the active parent drug within the body through enzymatic or chemical transformation. For research applications, prodrug strategies are employed to overcome experimental challenges such as poor solubility or membrane permeability, facilitating in vitro and in vivo studies.

Common research-focused prodrug approaches for an amino acid scaffold include:

Ester Prodrugs: Esterification of the carboxylic acid group is a widely used strategy. These esters, such as (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (Medoxomil) esters, can mask the polar carboxyl group, improving lipophilicity and cell membrane transport. nih.gov Once inside a cell, they are cleaved by esterase enzymes to release the active carboxylic acid.

Amino Acid Conjugates: The parent molecule can be conjugated to another amino acid or a short peptide. This strategy can leverage amino acid transporters for improved uptake. For example, acyloxy ester groups conjugated with amino acids have been used to improve intestinal absorption via peptide transport systems like PepT1.

Phosphonooxymethyl Prodrugs: For compounds that may be phosphorylated, phosphonooxymethyl ethers can be synthesized. These prodrugs can exhibit significantly enhanced water solubility and are cleaved by phosphatase enzymes to release the parent molecule.

These strategies are designed for preclinical research settings to enable the study of the parent compound and are not intended for therapeutic use.

Conjugation Strategies for Developing Research Probes and Labels

To study the interactions, localization, and dynamics of this compound or its derivatives in biological systems, they can be conjugated to reporter molecules like fluorescent dyes or affinity tags like biotin (B1667282).

Fluorescent Labeling: The inherent fluorescence of aromatic amino acids can be limited. rsc.org Therefore, conjugation to external fluorophores is common. The primary amine or the carboxylic acid of this compound provides a convenient handle for labeling.

Amine Labeling: The amino group can react with N-hydroxysuccinimide (NHS) esters of various fluorescent dyes (e.g., fluorescein, rhodamine, Atto dyes) to form a stable amide bond. This is a one-step method for labeling primary amines.

Click Chemistry: A powerful and specific conjugation method involves introducing an azide (B81097) or alkyne group into the molecule. The modified amino acid can then be "clicked" onto a probe containing the complementary functional group (e.g., an alkyne-bearing dye and an azide-modified amino acid) via copper-catalyzed azide-alkyne cycloaddition (CuAAC). rsc.org

Biotinylation: Biotin is a high-affinity tag used for purification, detection, and immobilization. Biotin can be attached to the amino acid scaffold using linkers.

Amide Bond Formation: Biotin derivatives containing an activated carboxylic acid (like an NHS ester) can be directly coupled to the amino group of this compound.

Linker-based Strategies: To minimize steric hindrance, biotin is often attached via a flexible linker arm (e.g., polyethylene (B3416737) glycol or diamine chains). Recently, biotin linkers equipped with an activated triple bond have been developed for highly efficient conjugation to azide-modified peptides or other molecules using click chemistry.

These conjugation strategies transform the core molecule into a versatile research tool for a wide range of biochemical and cell-based assays.

Future Research Directions and Unexplored Avenues

Emerging Synthetic Technologies and Scalability for Research Materials

Recent advancements in fluorination chemistry, such as photocatalytic and electrochemical methods, offer milder and more selective routes for synthesizing fluorinated aromatics. medchemexpress.com Applying these emerging technologies could lead to more efficient and scalable production of 2-(4-Amino-3-fluorophenyl)propanoic acid and its derivatives, making these materials more accessible for research. ambeed.com The development of catalytic systems that can achieve late-stage fluorination on complex molecules continues to be a major goal in synthetic chemistry.

Advanced Computational Approaches for Predictive Modeling

Computational methods are increasingly vital for predicting the properties and biological activities of novel compounds. For fluorinated molecules, specialized deep learning models are being developed to predict the impact of fluorine substitution on drug activity. researchgate.net Such computational tools could be used to model the interactions of this compound with various biological targets, helping to prioritize experimental studies and guide the design of more potent and selective derivatives.

Identification of Novel Biological Roles and Targets in Basic Science

The incorporation of fluorinated amino acids into peptides and proteins is a powerful tool in chemical biology. nih.gov this compound could be used as a probe to study protein structure and function. Its unique fluorine atom allows for ¹⁹F NMR studies, which can provide insights into protein folding, dynamics, and interactions with other molecules. Exploring its effects on various cellular pathways could uncover novel biological roles and identify new therapeutic targets.

Integration into Advanced Materials Science and Chemical Biology Tools (e.g., for protein engineering)

The unique properties of fluorinated amino acids make them attractive for applications in materials science and protein engineering. chemimpex.com They can be used to create polymers with enhanced thermal stability and specific optical properties. In protein engineering, the incorporation of this compound could be used to enhance protein stability or to create novel enzymatic activities. nih.gov The development of chemoselective probes and methods for protein modification opens up new possibilities for using such unnatural amino acids to build advanced biomaterials and chemical biology tools.

Q & A

What are the optimized synthetic routes for 2-(4-amino-3-fluorophenyl)propanoic acid, and how do reaction conditions influence yield and purity?

Basic Research Focus:
The synthesis typically starts with halogenated aromatic precursors. For example, 4-bromo-2-fluoroaniline derivatives undergo nucleophilic substitution or coupling reactions to introduce the propanoic acid backbone. Key steps include condensation with β-alanine analogs or malonic ester derivatives, followed by hydrolysis .
Methodological Considerations:

  • Catalysts: Palladium-based catalysts (e.g., Pd/C) for coupling reactions.
  • Solvents: Polar aprotic solvents (DMF, DMSO) enhance reactivity.
  • Temperature: Controlled heating (80–120°C) optimizes intermediate formation while minimizing decomposition.
  • Purity Challenges: Fluorine’s electron-withdrawing effect can lead to byproducts; purification via recrystallization (ethanol/water) or HPLC is critical .

How does the fluorine substituent at the 3-position influence the compound’s electronic properties and reactivity?

Advanced Research Focus:
The fluorine atom induces steric and electronic effects:

  • Electronic Effects: Fluorine’s electronegativity decreases electron density on the aromatic ring, altering nucleophilic/electrophilic substitution patterns.
  • Steric Effects: The 3-fluoro group hinders planarization, affecting binding to biological targets like enzymes.
    Experimental Validation:
  • DFT Calculations: Predict charge distribution and reactive sites.
  • NMR Spectroscopy: 19F^{19}\text{F} NMR reveals electronic environments (e.g., chemical shifts at δ −110 to −120 ppm) .

What analytical techniques are most effective for characterizing and quantifying this compound in complex mixtures?

Basic Research Focus:

  • HPLC-MS: Reversed-phase C18 columns with mobile phases (acetonitrile/0.1% formic acid) resolve impurities. Limit of detection (LOD) ≈ 0.1 µg/mL .
  • NMR: 1H^1\text{H} and 13C^{13}\text{C} NMR confirm regiochemistry; 19F^{19}\text{F} NMR distinguishes fluorinated isomers .
  • X-ray Crystallography: Resolves stereochemical ambiguity in crystalline derivatives .

What are the biological implications of this compound’s structural motifs in enzyme inhibition studies?

Advanced Research Focus:
The fluorophenyl and propanoic acid groups mimic natural substrates in enzymatic pathways:

  • Tyrosine Kinase Inhibition: Competes with ATP-binding sites; IC50_{50} values measured via fluorescence polarization assays.
  • Antioxidant Activity: Scavenges ROS (e.g., DPPH assay shows EC50_{50} ≈ 50 µM) .
    Contradictions: Some studies report weak activity due to poor membrane permeability, necessitating prodrug strategies .

How do stereochemical variations (e.g., R/S configurations) impact the compound’s pharmacological profile?

Advanced Research Focus:
Chiral centers influence binding affinity and metabolic stability:

  • Stereoselective Synthesis: Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation yield enantiopure forms.
  • Pharmacokinetics: (S)-enantiomers often show higher bioavailability in rodent models (t1/2_{1/2} ≈ 4 hrs vs. 2 hrs for (R)-forms) .

What are the key degradation pathways of this compound under accelerated stability conditions?

Advanced Research Focus:
Forced degradation studies (ICH guidelines):

  • Hydrolysis: Acidic/basic conditions cleave the propanoic acid moiety (LC-MS identifies decarboxylated products).
  • Oxidation: H2_2O2_2 exposure generates hydroxylated derivatives.
  • Photolysis: UV light (254 nm) induces defluorination, detected via 19F^{19}\text{F} NMR .

How does this compound interact with metal ions in catalytic or coordination chemistry applications?

Advanced Research Focus:
The amino and carboxylate groups act as ligands:

  • Coordination Complexes: Forms stable complexes with Cu2+^{2+} and Fe3+^{3+}, characterized by UV-Vis (λmax_{\text{max}} ≈ 450 nm) and ESR spectroscopy.
  • Catalytic Applications: Enhances enantioselectivity in asymmetric hydrogenation when used as a chiral ligand .

What computational models predict the compound’s solubility and partition coefficient (log P)?

Basic Research Focus:

  • QSAR Models: Correlate log P (experimental value ≈ 1.8) with substituent electronic parameters (Hammett σ).
  • COSMO-RS Simulations: Predict solubility in biorelevant media (e.g., FaSSIF/FeSSIF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Amino-3-fluorophenyl)propanoic acid
Reactant of Route 2
2-(4-Amino-3-fluorophenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.